4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid
Description
The compound "4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid" is a derivative of benzoic acid, which is a well-known compound in organic chemistry. Benzoic acid derivatives have been extensively studied due to their wide range of applications, including their role in inducing stress tolerance in plants and their use in pharmaceuticals . The specific compound is structurally related to sulfonamide compounds, which are characterized by the presence of a sulfonyl group attached to an amine. Sulfonamides are known for their antimicrobial properties and have been used in the synthesis of various bioactive molecules .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves multi-step reactions, starting with the appropriate sulfonyl chloride precursor reacting with an amine or amino acid derivative. For example, the synthesis of valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety involves N-acylation and cyclization steps . Similarly, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . These methods could potentially be adapted for the synthesis of "4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid" by choosing the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is often confirmed using various spectroscopic techniques such as UV-Vis, FT-IR, MS, and NMR . X-ray crystallography is also a powerful tool for determining the crystal structure of these compounds, as demonstrated in the structural analysis of related compounds . The molecular structure of "4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid" would likely show characteristic features such as the sulfonyl group and the carboxylic acid moiety, which could be confirmed by similar analytical methods.
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, including condensation to form Schiff bases, as seen with benzenesulphonohydrazide and 2-carboxybenzaldehyde . They can also participate in electrooxidation reactions, as demonstrated by the conversion of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid . These reactions highlight the chemical versatility of sulfonamide derivatives and suggest that "4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid" could also be involved in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the presence of a sulfonyl group can increase the acidity of adjacent carboxy groups, affecting the compound's reactivity and solubility . The crystal packing and non-covalent interactions within the crystal lattice, such as hydrogen bonding and pi-pi interactions, can also impact the compound's physical properties . These properties are essential for understanding the behavior of "4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid" in various environments and for its potential applications.
Scientific Research Applications
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Antimicrobial Activity : Compounds with similar structures have been synthesized and evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi . It’s possible that “4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid” could have similar applications, but more research would be needed to confirm this .
properties
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-9-14(10-4-11)21(19,20)16(2)13-7-5-12(6-8-13)15(17)18/h3-10H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPCXKPUOSINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292987 | |
Record name | 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid | |
CAS RN |
16879-68-8 | |
Record name | 16879-68-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N,4-dimethylphenylsulfonamido)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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